molecular formula C12H15NO B12313328 (1-Benzofuran-2-ylmethyl)(propyl)amine

(1-Benzofuran-2-ylmethyl)(propyl)amine

Cat. No.: B12313328
M. Wt: 189.25 g/mol
InChI Key: LKVZANJAUJOWGI-UHFFFAOYSA-N
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Description

Significance of Benzofuran-Containing Amine Scaffolds in Modern Medicinal Chemistry

The benzofuran (B130515) nucleus is a pivotal heterocyclic scaffold, forming the structural backbone of numerous natural products and synthetic compounds with significant biological activities. nih.govacs.org This structural motif's prevalence in medicinal chemistry stems from its ability to interact with a wide array of biological targets, leading to a diverse pharmacological profile. rsc.orgnih.gov Benzofuran derivatives have demonstrated a broad spectrum of therapeutic potentials, including antimicrobial, antiviral, antitumor, anti-inflammatory, analgesic, and antihyperglycemic properties. nih.govresearchgate.net

The incorporation of an amine function into the benzofuran scaffold further enhances its pharmacological importance. Amine groups are crucial for modulating physicochemical properties such as solubility and basicity, which in turn influence a molecule's pharmacokinetic and pharmacodynamic profile. The strategic placement of amine substituents on the benzofuran ring system has led to the development of potent and selective therapeutic agents. bohrium.com For instance, certain benzofuran derivatives are recognized for their potential in treating diseases like cancer and Alzheimer's disease. nih.govscispace.com The versatility of the benzofuran-amine framework allows for extensive structural modifications, making it an attractive platform for the design and synthesis of novel drug candidates. researchgate.netuq.edu.au

The wide-ranging activities of these compounds underscore their importance as privileged structures in the field of drug discovery. nih.govrsc.org Researchers continue to explore the synthesis of new benzofuran-based molecules to address a variety of health conditions. mdpi.comresearchgate.net

Structural Characteristics and Chemical Classifications of (1-Benzofuran-2-ylmethyl)(propyl)amine and Related Analogues

This compound is a synthetic organic compound characterized by a central benzofuran core. Structurally, it consists of a benzene (B151609) ring fused to a furan (B31954) ring. drugbank.comwikipedia.org A propylamino group is attached to the furan ring via a methylene (B1212753) bridge at the 2-position.

Chemical Classification:

Heterocyclic Compound: It contains a heterocyclic ring system, specifically a benzofuran. acs.org

Aromatic Compound: The presence of the benzene ring confers aromatic character. drugbank.com

Amine: It is classified as a secondary amine due to the nitrogen atom being bonded to one propyl group and one benzofuran-2-ylmethyl group.

The general structure of benzofuran consists of a bicyclic system where a benzene ring is fused to a furan ring. wikipedia.org The numbering of the atoms in the benzofuran ring follows a specific convention. Related analogues can include variations in the substituent on the amine nitrogen, modifications to the benzofuran ring system (e.g., substitution with halogens or other functional groups), or alterations in the position of the aminomethyl group. mdpi.com

Research Rationale and Scope of Investigation

The rationale for investigating this compound is rooted in the well-documented and diverse biological activities of the broader class of benzofuran-containing amines. nih.govnih.gov Given that this scaffold is a known pharmacophore, synthesizing and evaluating novel derivatives like this one is a logical step in the pursuit of new therapeutic agents.

The primary scope of such an investigation would likely focus on screening the compound for a range of biological activities that are characteristic of benzofuran derivatives. This would include, but not be limited to:

Antimicrobial Activity: Testing against a panel of pathogenic bacteria and fungi. nih.govresearchgate.net

Anticancer Activity: Evaluating its cytotoxic effects on various cancer cell lines. mdpi.com

Anti-inflammatory Activity: Assessing its ability to modulate inflammatory pathways. researchgate.net

Enzyme Inhibition: Investigating its potential to inhibit specific enzymes that are implicated in disease. bohrium.com

Further research would likely involve establishing a structure-activity relationship (SAR) by synthesizing and testing a series of related analogues. This would help in identifying the key structural features responsible for any observed biological activity and in optimizing the lead compound for improved potency and selectivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-(1-benzofuran-2-ylmethyl)propan-1-amine

InChI

InChI=1S/C12H15NO/c1-2-7-13-9-11-8-10-5-3-4-6-12(10)14-11/h3-6,8,13H,2,7,9H2,1H3

InChI Key

LKVZANJAUJOWGI-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC2=CC=CC=C2O1

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Strategies for the Synthesis of (1-Benzofuran-2-ylmethyl)(propyl)amine and Direct Analogs

The creation of the target compound relies on established organic chemistry reactions, including methods that can control stereochemistry, efficiently form the amine, and construct the foundational benzofuran (B130515) ring system using transition metal catalysis.

While specific literature on the enantioselective synthesis of this compound is not prevalent, general strategies for producing chiral amines can be applied. Asymmetric synthesis of related benzofuran derivatives has been achieved, suggesting that similar methods could be adapted. For instance, the use of chiral ligands in palladium-catalyzed asymmetric allylic alkylation (the Tsuji-Trost reaction) is a well-established method for creating chiral C-N bonds. nih.gov This could potentially involve the reaction of a prochiral benzofuran-based electrophile with propylamine (B44156) in the presence of a chiral palladium catalyst to yield one enantiomer of the target compound selectively. Another approach involves the asymmetric reduction of a corresponding imine, formed from benzofuran-2-carbaldehyde and propylamine, using a chiral reducing agent or a catalyst.

Reductive amination is a direct and widely used method for forming the amine bond in compounds like this compound. This protocol typically involves a two-step, one-pot reaction. First, benzofuran-2-carbaldehyde is condensed with propylamine to form a Schiff base or iminium ion intermediate. This intermediate is then reduced in situ to the desired secondary amine.

Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄)

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

Sodium cyanoborohydride (NaBH₃CN)

Catalytic hydrogenation (e.g., H₂/Pd-C)

The choice of reducing agent can be critical, with milder reagents like NaBH(OAc)₃ often being preferred as they can reduce the iminium ion selectively in the presence of the starting aldehyde. Reductive amination has been documented for the synthesis of various benzofuran derivatives. researchgate.net

The construction of the benzofuran heterocycle itself is frequently accomplished using transition-metal catalysis, with palladium and copper being the most prominent metals. nih.gov These methods offer high efficiency and tolerance for a wide range of functional groups.

A common strategy involves the coupling of a 2-halophenol with a terminal alkyne (a Sonogashira reaction), followed by an intramolecular cyclization to form the furan (B31954) ring. nih.govacs.org Both palladium and copper catalysts can be employed in this process, sometimes in a dual-catalyst system. nih.gov

Alternatively, copper-catalyzed methods can achieve the synthesis of 2-substituted benzofurans from readily available starting materials like phenols and alkynes or ketone derivatives. rsc.orgacs.orgnih.gov These reactions often proceed via oxidative cyclization or O-arylation. acs.orgrsc.org Iron- and copper-catalyzed one-pot processes have also been developed, starting from 1-aryl or 1-alkylketones, which undergo regioselective halogenation followed by intramolecular O-arylation to yield the benzofuran core. acs.org

Table 1: Comparison of Catalytic Systems for Benzofuran Synthesis

Catalytic System Starting Materials Reaction Type Key Features
Pd/Cu 2-Halophenols, Terminal Alkynes Sonogashira Coupling / Cyclization Well-established, versatile for various substitutions. nih.govacs.org
Copper Phenols, Alkynes Nucleophilic Addition / Oxidative Cyclization One-pot procedure using molecular oxygen as an oxidant. rsc.org
Copper 1-(2-Haloaryl)ketones Intramolecular O-Arylation Can be performed in environmentally benign solvents like water. acs.orgnih.gov
Palladium 2-(3-Hydroxyprop-1-yn-1-yl)phenyl Acetate (B1210297) Tandem Cyclization/Substitution Forms 2-(aminomethyl)benzofurans in a one-pot strategy. rsc.org

Synthesis of Structurally Related Benzofuran Amine Derivatives

The modular nature of the synthetic routes allows for extensive derivatization of both the amine side chain and the benzofuran nucleus, enabling the creation of a library of related compounds.

The propylamino group can be readily modified by using different primary or secondary amines in the synthetic sequence. For instance, in a palladium-catalyzed Tsuji-Trost-type reaction, benzofuran-2-ylmethyl acetate can be reacted with a variety of nitrogen-based nucleophiles to generate a diverse set of 2-(aminomethyl)benzofurans. rsc.org This method is highly versatile and accommodates amines with different steric and electronic properties.

Similarly, in a reductive amination protocol, substituting propylamine with other amines (e.g., butylamine, benzylamine, morpholine) would lead to the corresponding N-substituted derivatives. Further functionalization can occur on the side chain itself, such as the synthesis of (benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)] propylketoxime, which involves multi-step modifications of a ketoxime intermediate derived from a benzofuran ketone. nih.gov

Table 2: Examples of Nucleophiles for Side Chain Modification

Starting Material Nucleophile Catalytic System Product Type Reference
Benzofuran-2-ylmethyl Acetate Piperidine Pd₂(dba)₃ / dppf 2-(Piperidin-1-ylmethyl)benzofuran rsc.org
Benzofuran-2-ylmethyl Acetate Morpholine Pd₂(dba)₃ / dppf 2-(Morpholin-4-ylmethyl)benzofuran rsc.org
Benzofuran-2-ylmethyl Acetate Aniline Pd₂(dba)₃ / dppf N-(Benzofuran-2-ylmethyl)aniline rsc.org
2-(1-Hydroxyprop-2-ynyl)phenols Alcohols (e.g., MeOH, BuOH) PdX₂ / Acid 2-(Alkoxymethyl)benzofurans acs.orgacs.org

Introducing substituents onto the benzofuran ring is typically achieved by selecting appropriately substituted precursors. For the benzene (B151609) portion of the heterocycle, using a substituted phenol (B47542) or salicylaldehyde (B1680747) in the initial cyclization step will result in a correspondingly substituted benzofuran. For example, palladium-catalyzed oxidative annulation between substituted phenols and alkenylcarboxylic acids can produce benzofurans with substituents at various positions, such as the 7-position. nih.gov

Syntheses starting from substituted o-hydroxyacetophenones and chloroacetone (B47974) are also common for producing benzofurans with specific substitution patterns. mdpi.com Further functionalization of the pre-formed benzofuran ring can be accomplished through electrophilic substitution reactions like nitration or halogenation, although regioselectivity can be an issue. researchgate.net Palladium-catalyzed C-H arylation offers a modern approach to install aryl groups at the C3 position with high efficiency. mdpi.com

Table 3: Examples of Substituted Benzofuran Synthesis

Precursor 1 Precursor 2 Method Substitution Pattern Reference
2-Phenylphenol Alkenylcarboxylic Acid Pd-catalyzed Annulation 7-Arylbenzofuran nih.gov
4-Methoxyphenol 1-(2-Iodoaryl)ketone Cu-catalyzed Cyclization 5-Methoxybenzofuran acs.org
2-Hydroxyacetophenone Chloroacetone Base-mediated Cyclization 3-Methyl-1-benzofuran-2-yl ethanone (B97240) mdpi.com
5-Methoxysalicylaldehyde Chloroacetone Base-mediated Cyclization 5-Methoxy-2-acetylbenzofuran researchgate.net

Incorporation of Bridging Moieties and Complex Linkers

The structure of this compound allows for the incorporation of bridging moieties and more complex linkers, which can be of interest for developing molecules with specific properties, for example in drug design or materials science. These modifications can be introduced at either the secondary amine or the benzofuran nucleus.

The secondary amine provides a convenient attachment point for various linkers. For example, reaction with a bifunctional molecule containing both an amine-reactive group (like an acid chloride or isocyanate) and another functional group can tether the benzofuran moiety to other molecular scaffolds. This approach is utilized in the synthesis of complex molecules where the benzofuran part might be connected to another heterocyclic system, a peptide, or a polymer. For instance, reacting the amine with a linker containing a terminal alkyne or azide (B81097) would allow for subsequent "click" chemistry reactions.

Furthermore, the benzofuran ring can be functionalized to include linkers. Palladium-catalyzed cross-coupling reactions, for example, are powerful tools for creating carbon-carbon or carbon-heteroatom bonds at specific positions of the benzofuran scaffold, allowing for the attachment of complex side chains or bridging units. nih.gov The synthesis of benzofuran derivatives linked to other heterocyclic rings like pyrazole (B372694) or thiazole (B1198619) has been reported, showcasing the versatility of this scaffold in creating complex molecular architectures. researchgate.netmdpi.com

Spectroscopic and Chromatographic Techniques for Compound Characterization

The characterization of this compound relies on a combination of spectroscopic and chromatographic methods to confirm its structure and purity.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. scielo.bripb.ptmdpi.comuobasrah.edu.iqnih.gov

In the ¹H NMR spectrum , one would expect to see characteristic signals for the aromatic protons on the benzofuran ring, a singlet for the methylene (B1212753) bridge protons, and signals for the propyl group (a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the nitrogen). The proton on the nitrogen may appear as a broad singlet.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shifts of the carbons in the benzofuran ring would be in the aromatic region, with the carbons of the furan part appearing at slightly different shifts than those of the benzene part. The aliphatic carbons of the propyl group and the methylene bridge would appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected absorptions include N-H stretching vibrations for the secondary amine, C-H stretching for the aromatic and aliphatic parts, C=C stretching for the aromatic ring, and C-O-C stretching for the furan ether linkage.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak would correspond to the molecular weight of this compound. The fragmentation pattern can give clues about the structure, with common fragments arising from the cleavage of the bond between the methylene bridge and the amine, or from the loss of the propyl group.

Chromatographic Techniques:

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to assess the purity of the compound and can also be used for its isolation and quantification.

GC-MS is a powerful combination where the gas chromatograph separates the components of a mixture before they are detected and identified by the mass spectrometer.

HPLC is suitable for the analysis of less volatile compounds. The choice of the column (e.g., reversed-phase C18) and the mobile phase would be optimized to achieve good separation.

Below are interactive tables summarizing the expected spectroscopic data for this compound based on known data for similar benzofuran derivatives. scielo.brmdpi.comnih.gov

Predicted ¹H NMR Data

ProtonsChemical Shift (δ) ppm (Predicted)Multiplicity
Aromatic (Benzofuran)7.20 - 7.60Multiplet
Methylene bridge (-CH₂-)~3.90Singlet
N-HBroad singlet
N-CH₂- (propyl)~2.60Triplet
-CH₂- (propyl)~1.50Sextet
-CH₃ (propyl)~0.90Triplet

Predicted ¹³C NMR Data

CarbonChemical Shift (δ) ppm (Predicted)
Benzofuran (Aromatic C)110 - 155
Methylene bridge (-CH₂-)~45
N-CH₂- (propyl)~52
-CH₂- (propyl)~23
-CH₃ (propyl)~11

Structure Activity Relationship Sar Studies

Influence of Benzofuran (B130515) Core Modifications on Biological Activity

The benzofuran moiety is a prevalent scaffold in medicinal chemistry, recognized for its ability to serve as a structural backbone for a wide range of biologically active compounds. rsc.orgnih.gov Modifications to this core, either by adding substituents to the benzene (B151609) ring or altering the furan (B31954) portion, can dramatically alter the pharmacological properties of the resulting derivatives.

Studies on related psychoactive benzofurans, such as the aminopropylbenzofuran (APB) series, demonstrate that the position of substituents on the benzene portion of the core is a critical determinant of activity. For instance, moving the aminopropyl side chain from position 5 (as in 5-APB) to position 6 (6-APB) or 4 (4-APB) results in distinct pharmacological profiles. nih.gov These compounds generally act as potent inhibitors of noradrenaline and serotonin (B10506) reuptake, with less effect on dopamine (B1211576) uptake, a profile similar to that of MDMA. nih.gov

The nature of the substituents also plays a vital role. SAR studies on benzofuran derivatives designed as antimicrobial agents have revealed that the presence of electron-withdrawing groups on the benzofuran ring tends to enhance biological potency. nih.gov Conversely, the addition of electron-donating groups was found to diminish the antimicrobial activity. nih.gov In the context of anticancer research, specific substitutions have been shown to yield compounds with significant cytotoxic activity. For example, adding a fluorine atom at position 4 of a 2-benzofuranyl derivative resulted in a twofold increase in potency as a urokinase-type plasminogen activator (uPA) inhibitor. mdpi.com

Table 1: Influence of Benzofuran Core Modifications on Biological Activity

Modification Type Observation Implication Reference
Positional Isomerism Moving the side chain on the benzofuran ring (e.g., from 5-APB to 6-APB) alters the pharmacological profile. The specific attachment point on the core dictates receptor/transporter selectivity and potency. nih.gov
Electronic Effects Electron-withdrawing groups on the benzofuran ring tend to increase the antimicrobial potency of derivatives. Modulating the electron density of the ring system can enhance biological activity. nih.gov
Electronic Effects Electron-donating groups on the benzofuran ring were found to weaken antimicrobial activity. The electronic nature of the substituent is a key factor in molecular interaction. nih.gov
Specific Substitution Addition of a fluorine atom at position 4 of a 2-benzofuranyl derivative doubled its inhibitory activity against uPA. Strategic placement of specific atoms like halogens can significantly boost potency. mdpi.com

Role of the Propylamino Side Chain in Receptor and Transporter Interactions

The N-propylamino side chain is a critical feature that mediates the interaction of (1-Benzofuran-2-ylmethyl)(propyl)amine with its biological targets, particularly monoamine transporters. The amine group and the length of the alkyl chain are key determinants of binding affinity and functional activity.

In analogous compounds like phenethylamines, the amine group is essential for binding to the dopamine transporter (DAT) and serotonin transporter (SERT). nih.gov It typically forms a crucial hydrogen bond with specific amino acid residues, such as an aspartate residue in the transporter's binding pocket. nih.gov This initial anchoring is fundamental to the inhibitory action of many reuptake inhibitors.

The length of the alkyl group attached to the nitrogen atom influences both potency and selectivity. Studies of various N-alkylated aminomethylbenzofurans and related arylethylamines show that the size of the alkyl group affects how the molecule fits into the hydrophobic pockets of the transporter proteins. nih.gov For phenethylamine (B48288) derivatives, compounds with longer alkyl groups often exhibit stronger inhibitory activities on dopamine reuptake. nih.gov The propyl group in this compound represents a balance between sufficient lipophilicity to enter these hydrophobic pockets and a size that does not cause steric hindrance, which could prevent optimal binding.

Furthermore, research on psychoactive benzofurans has established that these molecules act as monoamine releasers and interact with the trace amine-associated receptor 1 (TAAR1), similar to classic amphetamines. nih.gov The interaction with transporters and TAAR1 is heavily dependent on the structure of the aminoalkyl side chain, which dictates the compound's ability to act as a substrate, inhibitor, or releasing agent.

Table 2: Functional Roles of the Propylamino Side Chain

Feature Role Mechanism Reference
Amine Group Anchoring to Transporter Forms a key hydrogen bond with polar residues (e.g., Aspartate) in the binding site of transporters like DAT. nih.gov
Propyl Chain Hydrophobic Interaction The alkyl chain fits into hydrophobic pockets within the transporter protein, contributing to binding affinity. nih.gov
Alkyl Chain Length Potency Modulation The length of the alkyl group (propyl) is a determinant of inhibitory strength at monoamine transporters. nih.gov
Overall Side Chain Functional Activity The structure of the side chain determines whether the compound acts as a reuptake inhibitor or a monoamine releasing agent. nih.gov

Stereochemical Considerations and Enantiomeric Specificity in Pharmacological Profiles

When a molecule contains a chiral center, its different three-dimensional configurations, known as enantiomers, can exhibit markedly different pharmacological activities. This principle of enantiomeric specificity is well-established and highly relevant for aminomethylbenzofuran derivatives.

The introduction of an alkyl group on the carbon atom adjacent to the amino group, as seen in the closely related compound 1-(benzofuran-2-yl)-2-propylaminopentane (BPAP), creates a chiral center. nih.gov In the development of BPAP, it was discovered that the biological activity resides almost exclusively in one enantiomer. Specifically, the (-)-enantiomer, referred to as (-)BPAP, was found to be a highly potent and selective enhancer of catecholamine and serotonin release, while the (+)-enantiomer was significantly less active. nih.gov This demonstrates that the specific spatial arrangement of the substituents around the chiral carbon is critical for proper alignment and interaction with the binding sites on its target proteins.

This enantiomeric specificity arises because biological targets, such as receptors and transporters, are themselves chiral structures composed of L-amino acids. The interaction between the drug and its target is highly dependent on a precise three-dimensional fit. One enantiomer may bind with high affinity, leading to the desired pharmacological effect, whereas the other enantiomer may bind weakly or not at all, or it could even interact with different targets, potentially leading to off-target effects. Although this compound itself does not have a chiral center in its core structure, any substitution on the methylene (B1212753) bridge or the propyl chain could introduce chirality, making stereochemical considerations paramount for its pharmacological evaluation. The precedent set by closely related analogues like (-)BPAP strongly suggests that if a chiral version were synthesized, its enantiomers would likely display distinct pharmacological profiles. nih.gov

Table 3: Stereochemical Factors in Pharmacological Activity

Concept Description Example Reference
Chiral Center A carbon atom bonded to four different groups, creating non-superimposable mirror images (enantiomers). The alpha-carbon in 1-(benzofuran-2-yl)-2-propylaminopentane (BPAP) is a chiral center. nih.gov
Enantiomeric Specificity Enantiomers of a chiral drug can have different potencies and pharmacological effects. (-)BPAP is a highly potent enhancer of neurotransmitter release, while the (+) enantiomer is much less active. nih.gov
Biological Target Interaction Biological targets (receptors, enzymes) are chiral and interact differently with each enantiomer. The high potency of the (-) enantiomer is due to a more precise 3D fit with its target proteins. nih.gov

Pharmacological Mechanisms of Action Preclinical Focus

Neurotransmitter System Modulation

The primary mechanism of action identified for benzofuran-derived amines, particularly close structural analogs of (1-Benzofuran-2-ylmethyl)(propyl)amine), involves the enhancement of catecholaminergic and serotoninergic neurotransmission. nih.govnih.gov This modulation is achieved through interactions with monoamine transporters, which are critical for regulating the concentration and duration of neurotransmitters in the synaptic cleft. nih.gov

Benzofuran (B130515) derivatives have been shown to enhance the activity of catecholamine systems, which include dopamine (B1211576) and norepinephrine (B1679862) pathways. nih.govnih.gov This enhancement is linked to the compounds' ability to influence the release and reuptake of these neurotransmitters.

Studies on the representative compound (-)-1-(benzofuran-2-yl)-2-propylaminopentane [(-)-BPAP], a close analog, indicate that it acts as an inhibitor of the dopamine transporter (DAT). nih.gov Research using human embryonic kidney cells expressing the human dopamine transporter (hDAT) demonstrated that (-)-BPAP inhibits the uptake of dopamine. nih.gov Further studies with another benzofuran derivative, 5-(2-aminopropyl)benzofuran (B1244649) (5-APB), showed that it also interacts with the dopamine transporter, slowing dopamine reuptake and, at higher concentrations, inducing reverse transport of dopamine. nih.gov The primary action of (-)-BPAP, however, is described as enhancing the impulse-propagation-mediated release of dopamine from nerve terminals. nih.gov

Similar to its effects on the dopaminergic system, (-)-BPAP has been found to be an effective inhibitor of the norepinephrine transporter (NET). nih.gov Experiments assessing its impact on [3H]norepinephrine uptake in cells expressing the human norepinephrine transporter (hNET) confirmed this inhibitory action. nih.gov The compound enhances the release of norepinephrine from nerve endings in response to neuronal impulses. nih.gov Notably, while (-)-BPAP enhances impulse-driven release, it does not potentiate norepinephrine release on its own and has been shown to inhibit tyramine-induced norepinephrine release. nih.gov

The serotoninergic system is another key target for benzofuran-derived amines. nih.govnih.gov Research has established that these compounds can enhance serotonin (B10506) activity, primarily through interactions with the serotonin transporter (SERT). nih.govnih.gov Studies focusing on (-)-BPAP have characterized it as a weak inhibitor of serotonin uptake compared to its effects on catecholamine transporters. nih.gov Nonetheless, it has been shown to significantly enhance the impulse-mediated release of serotonin from isolated rat brain stems. nih.gov This suggests a dual mechanism involving both transporter inhibition and release enhancement.

Table 1: Monoamine Transporter Interaction Profile of (-)-1-(benzofuran-2-yl)-2-propylaminopentane [(-)-BPAP] Data from studies on human embryonic kidney 293 (HEK 293) cells expressing human transporters. nih.gov

TransporterInteraction TypeIC₅₀ Value (nM)
Dopamine Transporter (hDAT)Uptake Inhibition42 ± 9
Binding Inhibition ([¹²⁵I]RTI-55)16 ± 2
Norepinephrine Transporter (hNET)Uptake Inhibition52 ± 19
Binding Inhibition ([¹²⁵I]RTI-55)211 ± 61
Serotonin Transporter (hSERT)Uptake Inhibition640 ± 120
Binding Inhibition ([¹²⁵I]RTI-55)638 ± 63

Catecholaminergic Activity Enhancement

Receptor and Enzyme Interaction Profiles of Benzofuran-Derived Amines

Beyond their primary effects on neurotransmitter transporters, certain benzofuran-derived amines have been investigated for their affinity for other neural receptors.

A distinct pharmacological characteristic of some benzofuran derivatives is their potent antagonism of the histamine (B1213489) H3 (H₃) receptor. nih.govacs.org The H₃ receptor acts as an autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. Antagonism at this receptor is associated with increased wakefulness and cognitive enhancement. Several novel heterocyclic-substituted benzofurans have been identified as having nanomolar potency as H₃ receptor antagonists. nih.gov For instance, one study detailed a series of 5-amino- and 5-(aminomethyl)benzofurans with high affinity for both human and rat H₃ receptors. acs.org

Table 2: Histamine H₃ Receptor Binding Affinities of Select Benzofuran Derivatives

CompoundReceptor SpeciesBinding Affinity (Kᵢ, nM)Reference
{2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl}(5-nitropyridin-2-yl)amineHuman0.05 acs.org
Rat0.11 acs.org
A-688057Not Specified1.5 nih.gov

Enzyme Inhibition Studies (e.g., CYP19 Aromatase, Pks13 Thioesterase)

Extensive literature searches did not yield specific preclinical studies evaluating the inhibitory activity of this compound against CYP19 Aromatase or Pks13 Thioesterase.

While the broader class of benzofuran derivatives has been investigated as inhibitors of these enzymes, data for this specific compound is not available in the reviewed literature. For instance, various substituted benzofuran derivatives have been synthesized and evaluated as potent inhibitors of human placental CYP19 Aromatase. These studies highlight that substitutions on the benzofuran ring and the nature of the appended side chains are critical for inhibitory potency. Similarly, a series of benzofuran compounds has been identified as inhibitors of the Pks13 thioesterase domain from Mycobacterium tuberculosis, a key enzyme in mycolic acid biosynthesis. These studies focused on optimizing the benzofuran scaffold to improve antitubercular activity and metabolic stability. However, none of the published series explicitly include or report data for this compound.

Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonism

There is currently no available scientific literature from preclinical studies that has assessed the activity of this compound as an agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). The S1P receptor family is a subject of significant research in drug discovery, with a focus on developing subtype-selective agonists and antagonists for various therapeutic applications. However, the interaction of this compound with any of the S1P receptors has not been reported.

Preclinical Efficacy and Biological Activity in Vitro and in Vivo Animal Models

Neuropharmacological Effects in Rodent Models

Research into benzofuran-2-yl-alkylamine derivatives has revealed significant effects on the central nervous system, particularly concerning motor function, pharmacologically induced motor deficits, neuroprotection, and cognition. These studies often utilize a prominent analog, (-)-1-(benzofuran-2-yl)-2-propylaminopentane, referred to as (-)-BPAP.

Assessment of Locomotor Activity and Motor Function

Studies on analogs such as (-)-BPAP have demonstrated a clear impact on motor function. In non-habituated rats, (-)-BPAP was found to dose-dependently increase locomotor activity. nih.gov This effect is attributed to its action as a "catecholaminergic and serotoninergic activity enhancer," which boosts the release of dopamine (B1211576) from nerve terminals. nih.gov Further evidence of its pro-motor effects includes the induction of ipsilateral turning in rats with unilateral 6-hydroxydopamine (6-OHDA) lesions, suggesting a presynaptic activation of nigrostriatal dopaminergic pathways. nih.gov

Reversal of Pharmacologically Induced Hypolocomotion (e.g., Tetrabenazine (B1681281), Reserpine)

The ability to counteract pharmacologically induced motor deficits is a key indicator of potential therapeutic utility in conditions like Parkinson's disease.

Reserpine-Induced Hypolocomotion: The analog (-)-BPAP was effective in reversing hypolocomotion induced by reserpine, a drug that depletes monoamine stores. nih.gov This reversal was attenuated by a dopamine D1 receptor antagonist, confirming the crucial role of the dopaminergic system in this effect. nih.gov Notably, (-)-BPAP also significantly improved reserpine-induced ptosis (eyelid drooping), an effect not seen with other antiparkinsonian agents like apomorphine (B128758) and amantadine. nih.gov

Tetrabenazine-Induced Inhibition: In shuttle box avoidance tests, (-)-BPAP was found to be approximately 130 times more potent than the well-known MAO-B inhibitor, (-)-deprenyl (selegiline), in antagonizing the inhibitory effects of tetrabenazine on performance in rats. nih.gov

Neuroprotective Effects in Models of Neurodegeneration (e.g., β-Amyloid Cytotoxicity, MPTP, 6-OHDA Lesions)

The potential of benzofuran-containing amines to protect neurons from damage is an area of active investigation.

β-Amyloid Cytotoxicity: In cultured hippocampal neurons, the analog (+/-)-BPAP demonstrated neuroprotective effects against the toxicity induced by β-amyloid, a key pathological hallmark of Alzheimer's disease. nih.gov This protection was observed at remarkably low concentrations. nih.gov Other novel benzofuran (B130515) derivatives have also been developed as potential imaging agents for detecting amyloid plaques in the brain. nih.gov

Models of Parkinson's Disease (MPTP, 6-OHDA): The neurotoxins MPTP and 6-OHDA are widely used to create animal models of Parkinson's disease by selectively destroying dopaminergic neurons. nih.govnih.govnih.gov Studies on (-)-BPAP in a 6-OHDA-lesioned rat model showed that it stimulates the damaged nigrostriatal dopaminergic terminals. nih.gov Another analog, R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane, demonstrated neuroprotective functions against apoptosis induced by an endogenous neurotoxin in human dopaminergic neuroblastoma cells, suggesting potential applications for Parkinson's disease. nih.gov This neuroprotection was linked to the stabilization of mitochondrial membrane potential and the induction of the anti-apoptotic protein Bcl-2. nih.gov

Impact on Cognitive Function in Animal Models

The influence of these compounds on cognition has also been explored. A study investigating the effects of (2R)-1-(1-benzofuran-2-yl)-N-propylpentane-2-amine ((-)BPAP) on age-related cognitive decline in experienced, aged rats found that the compound did not improve cognitive performance or prolong lifespan in this specific model. nih.gov The researchers suggested that a "ceiling effect" from lifelong cognitive engagement and dietary restriction in the animal colony might have precluded any potential benefits. nih.gov However, earlier research highlighted that (+/-)-BPAP could protect cultured hippocampal neurons from β-amyloid toxicity, which is relevant to the cognitive decline seen in Alzheimer's disease. nih.gov

Broader Biological Activities of Benzofuran-Containing Amine Derivatives

The benzofuran nucleus is a versatile scaffold that imparts a range of biological activities beyond neuropharmacology.

Antimicrobial and Antitubercular Properties

The benzofuran structure is a fundamental unit in many compounds exhibiting antimicrobial properties. researchgate.net

Antimicrobial Activity: Various synthetic benzofuran derivatives have been evaluated for their effectiveness against bacteria and fungi. nih.govnih.govresearchgate.net For example, certain novel (benzofuran-2-yl) ketoxime and ethanone (B97240) derivatives have shown activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.govnih.gov The specific substitutions on the benzofuran ring system are crucial for the antimicrobial activity. rsc.org

Antitubercular Activity: Benzofuran derivatives have also been identified as promising candidates for the development of new drugs against Mycobacterium tuberculosis. nih.govnih.govlse.ac.uk Some of these compounds show excellent activity against both drug-sensitive and drug-resistant strains of the bacterium. nih.govlse.ac.uk In silico studies suggest that benzofuran derivatives can bind to and potentially inhibit key proteins necessary for the survival of M. tuberculosis. nih.gov

Antiviral Activity (e.g., Hepatitis C Virus)

There is no publicly available scientific literature or data to suggest that (1-Benzofuran-2-ylmethyl)(propyl)amine has been evaluated for its antiviral activity, including against the Hepatitis C Virus. While the broader class of benzofuran derivatives has been a subject of interest in the development of antiviral agents, specific studies on this particular compound are not found in the current body of research. mdpi.commdpi.com

Immunomodulatory Mechanisms (Beyond S1P1)

There is no available scientific evidence to detail the immunomodulatory mechanisms of this compound, including any potential activity beyond the S1P1 receptor. The immune system's complex network of cells and signaling pathways can be modulated by various chemical entities to either enhance or suppress immune responses. nih.govfrontiersin.orgnih.gov Certain benzofuran derivatives have been investigated for their immunomodulatory effects, some acting as S1P1 receptor agonists. nih.govresearchgate.net However, specific data for this compound is not present in the available literature.

Analytical Methodologies for Identification and Quantification in Research Matrices

Advanced Chromatographic Techniques

Chromatographic methods coupled with mass spectrometry are the gold standard for the analysis of complex organic molecules like "(1-Benzofuran-2-ylmethyl)(propyl)amine". These techniques offer high separation efficiency and specific detection, which are crucial for unambiguous identification and precise quantification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of non-volatile and thermally labile compounds, making it highly suitable for "this compound". The technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. For even greater analytical confidence, liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF MS) can be employed to obtain high-resolution mass data, aiding in the identification of unknown metabolites and transformation products.

In a typical LC-MS/MS workflow, the sample is first subjected to a sample preparation procedure to isolate the analyte of interest. The extracted sample is then injected into the LC system, where the compound is separated from other matrix components on a chromatographic column, commonly a C18 column. Following separation, the analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). The resulting parent ion is then selected and fragmented to produce characteristic product ions, which are detected and used for quantification.

A study on the differentiation of positional isomers of methylaminopropylbenzofuran demonstrated the utility of LC coupled with high-resolution quadrupole Orbitrap MS. nih.gov This approach allowed for the distinction between isomers based on their unique fragmentation patterns in electrospray ionization mass spectrometry (ESI-MSn). nih.gov For instance, the formation of specific product ions can be indicative of the substitution pattern on the benzofuran (B130515) ring. nih.gov While specific parameters for "this compound" are not available, a method could be developed based on the analysis of similar compounds.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of Benzofuran Derivatives

ParameterTypical Value/Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC)
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase Gradient elution with water and acetonitrile, both containing a modifier like formic acid or ammonium (B1175870) formate (B1220265)
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 1 - 10 µL
Ionization Source Electrospray Ionization (ESI), positive mode
MS Analyzer Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF)
Detection Mode Multiple Reaction Monitoring (MRM) for quantification (QqQ) or Full Scan and Product Ion Scan for identification (QTOF)

This table presents a generalized set of parameters and would require optimization for the specific analysis of this compound.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. For compounds containing polar functional groups like amines, derivatization is often necessary to improve their chromatographic behavior and thermal stability.

In the context of benzofuran derivatives, GC-MS has been successfully used to differentiate between positional isomers. nih.gov One study on (2-aminopropyl)benzofuran (APB) isomers utilized derivatization with heptafluorobutyric anhydride (B1165640) (HFBA) to enable their separation by gas chromatography. researchgate.net The resulting derivatives exhibited distinct retention times and mass spectra, allowing for their unambiguous identification.

For "this compound," a similar derivatization strategy could be employed. The secondary amine group can be acylated to produce a less polar and more volatile derivative suitable for GC-MS analysis. Electron ionization (EI) is the most common ionization technique in GC-MS, which typically produces a wealth of fragment ions that can be used to elucidate the structure of the analyte.

Table 2: Potential GC-MS Parameters for the Analysis of Derivatized this compound

ParameterTypical Value/Condition
GC System Gas Chromatograph with a capillary column
Column Non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate
Injection Mode Splitless or split injection
Temperature Program An initial oven temperature followed by a ramp to a final temperature to ensure separation of analytes
Derivatizing Agent Heptafluorobutyric anhydride (HFBA) or other acylating agents
Ionization Source Electron Ionization (EI) at 70 eV
MS Analyzer Quadrupole or Ion Trap
Detection Mode Full Scan for identification or Selected Ion Monitoring (SIM) for quantification

This table outlines a potential GC-MS method that would need to be specifically developed and validated for this compound.

Sample Preparation and Extraction Protocols for Complex Biological and Chemical Matrices

The successful analysis of "this compound" in complex matrices such as blood, urine, or chemical reaction mixtures is highly dependent on the efficiency of the sample preparation and extraction protocol. The primary goal of sample preparation is to isolate the analyte from interfering substances, concentrate it, and present it in a solvent that is compatible with the analytical instrument.

Commonly used extraction techniques for amine compounds from biological matrices include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE) involves the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The pH of the aqueous phase is adjusted to ensure that the amine is in its neutral, un-ionized form, which is more soluble in organic solvents.

Solid-Phase Extraction (SPE) utilizes a solid sorbent packed in a cartridge or a well plate to retain the analyte from the sample matrix. The analyte is then selectively eluted with a small volume of a strong solvent. SPE offers several advantages over LLE, including higher recovery, cleaner extracts, and the potential for automation. For basic compounds like "this compound," cation-exchange or reversed-phase SPE sorbents are often employed.

A study describing a validated screening method for a large number of new psychoactive substances in blood utilized a simple protein precipitation step with acetonitrile. researchgate.net This was followed by LC-MS/MS analysis and was shown to be effective for a wide range of compounds with limits of quantification in the low ng/mL range. researchgate.net

Table 3: Comparison of Common Extraction Techniques for Amine Compounds

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation Addition of an organic solvent (e.g., acetonitrile) or an acid to precipitate proteins.Simple, fast, and inexpensive.Non-selective, may result in significant matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between an aqueous sample and an immiscible organic solvent based on pH adjustment.Effective for a wide range of compounds, can handle larger sample volumes.Can be labor-intensive, requires large volumes of organic solvents, emulsion formation can be an issue.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and then selectively eluted.High recovery and selectivity, cleaner extracts, can be automated.Can be more expensive than LLE, method development may be required.

The choice of the most appropriate extraction method will depend on the specific matrix, the required sensitivity, and the available resources. For quantitative analysis, the use of an appropriate internal standard is crucial to correct for any analyte loss during the sample preparation and analysis steps.

Computational and in Silico Studies

Molecular Docking and Binding Site Analysis for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in structure-based drug design, helping to elucidate the binding mode and affinity of a ligand, such as (1-Benzofuran-2-ylmethyl)(propyl)amine, within the active site of a target protein. nih.govproquest.com

The process involves preparing the 3D structures of both the ligand and the target protein, which is often retrieved from a database like the Protein Data Bank (PDB). nih.gov Software such as AutoDock or Molecular Operating Environment (MOE) is then used to systematically explore various binding poses of the ligand within the protein's binding pocket. nih.govresearchgate.net These poses are scored based on a function that estimates the binding free energy, with lower scores typically indicating a more favorable interaction. nih.gov

For benzofuran (B130515) derivatives, docking studies have been successfully applied to predict interactions with a range of biological targets, including enzymes like acetylcholinesterase, PI3K, and various kinases. researchgate.netnih.govnih.gov In a hypothetical docking study of this compound against a protein kinase, the analysis would focus on identifying key molecular interactions. The benzofuran ring could form π-π stacking or hydrophobic interactions with aromatic amino acid residues like tyrosine or phenylalanine in the binding site. atmiyauni.ac.in The amine group is a critical feature, capable of forming hydrogen bonds with polar residues such as serine, threonine, or aspartic acid, which often act as key anchor points for ligand binding. acs.org

The binding affinity, expressed in kcal/mol, quantifies the stability of the ligand-protein complex. Studies on similar benzofuran-amine structures have shown binding affinities ranging from -7.0 to over -14.0 kcal/mol, depending on the target and the specific substitutions on the benzofuran scaffold. nih.gov Analysis of the top-scoring poses reveals which interactions contribute most significantly to binding, guiding further structural modifications to enhance potency and selectivity. atmiyauni.ac.in

Table 1: Illustrative Molecular Docking Results for Benzofuran Analogs Against a Hypothetical Kinase Target This table presents hypothetical data based on typical results from studies on related compounds to illustrate the expected outcomes for this compound.

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
This compound (Hypothetical)-8.5LEU78, VAL86Hydrophobic
LYS102Hydrogen Bond (with amine)
TYR145π-π Stacking (with benzofuran)
Analog A (2-aminomethylbenzofuran)-7.9LEU78, ILE150Hydrophobic
ASP165Hydrogen Bond
Analog B (propylamine side-chain variant)-9.1LEU78, VAL86, ALA99Hydrophobic
LYS102, GLU144Hydrogen Bond
TYR145π-π Stacking

Structure-Based Drug Design and Ligand-Based Pharmacophore Modeling

Pharmacophore modeling is another cornerstone of computational drug design that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. researchgate.netmdpi.com This model serves as a 3D query to screen large chemical databases for novel compounds with the potential for similar activity. nih.gov

There are two primary approaches:

Ligand-Based Pharmacophore Modeling: This method is used when the 3D structure of the target protein is unknown but a set of active ligands is available. The ligands are structurally aligned to identify common chemical features, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. mdpi.com For this compound, a pharmacophore model would likely include a hydrophobic feature or aromatic ring for the benzofuran core, a hydrogen bond donor for the secondary amine, and potentially another hydrophobic feature for the propyl group.

Structure-Based Pharmacophore Modeling: When the crystal structure of the target protein is available, a pharmacophore model can be generated directly from the key interaction points within its binding site. nih.gov This approach can reveal crucial features that might not be present in a limited set of known ligands, providing a more comprehensive template for drug design. mdpi.com For instance, analyzing the binding site of a target could highlight the importance of a hydrogen bond acceptor at a specific location, guiding the modification of the lead compound to include such a feature.

Studies on related benzofuran-triazole hybrids targeting the Epidermal Growth Factor Receptor (EGFR) have successfully used ligand-based modeling to identify crucial pharmacophoric features, leading to the discovery of potent inhibitors. nih.gov A typical pharmacophore model derived for a benzofuran amine would consist of several key features, as illustrated in the table below.

Table 2: Hypothetical Pharmacophore Features for a Benzofuran Amine Inhibitor This table conceptualizes a pharmacophore model based on the structure of this compound and common features in related inhibitors.

Feature IDFeature TypeLocation/Associated Moiety
H1HydrophobicCenter of the Benzofuran Ring
AR1Aromatic RingPlane of the Benzofuran Ring
HBD1Hydrogen Bond DonorSecondary Amine (N-H)
H2HydrophobicPropyl Chain

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By establishing this relationship, a QSAR model can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. eurjchem.commdpi.com

The process begins with a dataset of structurally related compounds, such as various benzofuran derivatives, for which the biological activity (e.g., IC₅₀ values) has been experimentally determined. nih.gov For each compound, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (e.g., logP), and electronic properties. nih.gov

Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that links these descriptors to the observed activity. eurjchem.com The predictive power and robustness of the QSAR model are rigorously validated using statistical metrics like the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and external validation with a test set of compounds. nih.govnih.gov An R² value close to 1.0 indicates a strong correlation, while a high Q² value suggests good internal predictive ability. eurjchem.com

For benzofuran derivatives, QSAR studies have successfully created models to predict activities such as vasodilation and inhibition of enzymes like histone lysine (B10760008) methyl transferase. nih.goveurjchem.com A hypothetical QSAR model for a series of benzofuran amines might reveal that activity is positively correlated with certain descriptors (e.g., molecular weight or specific electronic properties) and negatively correlated with others (e.g., the number of rotatable bonds). This provides direct insight into which structural modifications are likely to enhance biological activity.

Table 3: Example of a 2D-QSAR Model for a Series of Benzofuran Analogs This table presents a hypothetical QSAR equation and its statistical validation parameters, based on typical results from published studies on benzofuran derivatives. nih.govnih.goveurjchem.com

ParameterValueDescription
QSAR Equation pIC₅₀ = 0.85(LogP) - 0.12(TPSA) + 0.05*(MW) + 2.5Mathematical model correlating descriptors to activity (pIC₅₀)
Descriptors Used LogP, TPSA, MWLipophilicity, Topological Polar Surface Area, Molecular Weight
R² (Correlation Coefficient) 0.91Indicates a strong fit of the model to the training data.
Q² (Cross-validation) 0.85Indicates good internal predictive power of the model.
F-test value 25.4Indicates the statistical significance of the regression model.
Standard Deviation (s) 0.15Represents the standard deviation of the residuals.

Future Research Directions

Exploration of Novel Synthetic Pathways and Eco-Friendly Methodologies

The synthesis of (1-Benzofuran-2-ylmethyl)(propyl)amine and its analogs is a critical first step in enabling comprehensive biological evaluation. While traditional synthetic routes exist for benzofuran (B130515) derivatives, future research should prioritize the development of novel, efficient, and environmentally benign methodologies.

A promising avenue is the use of reductive amination of benzofuran-2-carbaldehyde with propylamine (B44156). This well-established reaction can be made more eco-friendly through the use of greener reducing agents and solvent systems. For instance, biocatalytic reductive amination employing amine dehydrogenases (AmDHs) offers a highly efficient and atom-economical approach. rsc.org These enzymatic systems can operate in aqueous media and utilize ammonium (B1175870) formate (B1220265) as both the nitrogen and hydrogen source, with inorganic carbonate as the sole byproduct, thus aligning with the principles of green chemistry. rsc.org

Furthermore, mechanochemical methods present another innovative and sustainable approach. Mechanochemical and aging-based reductive amination has been successfully applied to functionalize biopolymers like chitosan (B1678972) with high degrees of substitution, suggesting its potential applicability to small molecule synthesis. rsc.org This solvent-free or low-solvent technique can enhance reaction efficiency and reduce waste.

The development of one-pot synthesis protocols is also highly desirable. For example, methods that combine the formation of the benzofuran ring with subsequent functionalization in a single continuous process would significantly streamline the synthesis of diverse analogs for structure-activity relationship (SAR) studies. researchgate.net The use of catalysts like zirconium chloride or DABCO (1,4-diazabicyclo[2.2.2]octane) in solvent-drop grinding methods for the synthesis of benzofuran-based pyrazoles showcases the potential for greener catalysts in these multi-component reactions. nih.gov

Table 1: Comparison of Synthetic Methodologies for N-Alkyl Benzofuran Derivatives

MethodologyAdvantagesDisadvantagesPotential for this compound
Traditional Reductive Amination Well-established, versatileOften requires harsh reducing agents and organic solventsFeasible starting point for synthesis
Biocatalytic Reductive Amination High selectivity, mild conditions, eco-friendly rsc.orgEnzyme stability and availability can be a limitationHigh potential for a green and efficient synthesis
Mechanochemical Synthesis Solvent-free or low-solvent, high efficiency rsc.orgScalability can be a challengePromising for sustainable production
One-Pot Multi-Component Reactions Increased efficiency, reduced waste researchgate.netnih.govOptimization of reaction conditions can be complexIdeal for generating a library of analogs for screening

In-Depth Investigation of Underexplored Molecular Targets and Signal Transduction Pathways

The biological activity of benzofuran derivatives is diverse, with various compounds from this class interacting with a range of molecular targets. nih.govrsc.org For this compound, a systematic investigation into its potential molecular targets and the signal transduction pathways it modulates is essential.

Given the structural similarities to other neuroactive compounds, G-protein coupled receptors (GPCRs) represent a logical starting point. Many benzofuran derivatives have shown affinity for serotonin (B10506) and dopamine (B1211576) receptors. qub.ac.uk A comprehensive screening against a panel of GPCRs, particularly those implicated in neurological and psychiatric disorders, could reveal novel and potent activities.

Beyond well-established targets, research should also focus on underexplored pathways. The Stimulator of Interferon Genes (STING) signaling pathway, for instance, has been identified as a target for some benzofuran derivatives, which act as agonists and exhibit broad-spectrum antiviral activity. drugdiscoverynews.com Investigating whether this compound or its analogs can modulate the STING pathway could open up new therapeutic applications in immunology and oncology.

Other promising areas of investigation include:

Kinase Inhibition: Benzofuran-based molecules have been shown to inhibit various protein kinases, including mTOR, PI3K, and VEGFR2. nih.govresearchgate.net These pathways are crucial in cancer and inflammatory diseases.

Tubulin Polymerization: Some benzofuran derivatives act as tubulin polymerization inhibitors, a mechanism central to the action of several successful anticancer drugs. nih.govstocktitan.net

Enzyme Inhibition: Monoamine oxidase (MAO) is another relevant target for benzofuran derivatives, with implications for the treatment of depression and neurodegenerative diseases. chemscene.com

A tiered screening approach, starting with broad-based phenotypic screens followed by target deconvolution, could efficiently identify the most promising biological activities of this compound.

Development of Advanced Preclinical Animal Models for Specific Disease States

To translate in vitro findings into potential clinical applications, the use of relevant and sophisticated preclinical animal models is paramount. For a novel compound like this compound, whose therapeutic potential is yet to be defined, the choice of animal models will be guided by the results of initial biological screenings.

Should the compound show promise in neurological or psychiatric indications, there is a growing need to move beyond traditional behavioral models. Recent advancements in preclinical models for psychiatric disorders include the use of human brain organoid cultures. nih.gov These three-dimensional models can recapitulate aspects of human brain development and connectivity, offering a more translationally relevant platform to study disease mechanisms and test therapeutic interventions. sciencedaily.com The development of multi-region brain organoids that mimic the entire human brain provides an unprecedented opportunity to study the effects of compounds on complex neural circuits. sciencedaily.com

For other potential therapeutic areas, such as oncology or inflammatory diseases, a range of well-established and more recently developed animal models are available. The selection of the appropriate model will be crucial for generating robust preclinical data. For instance, if the compound shows anti-inflammatory properties, models of specific inflammatory diseases like inflammatory bowel disease or rheumatoid arthritis would be employed.

Furthermore, the development of llama-derived nanobodies that can cross the blood-brain barrier and modulate specific targets offers a novel therapeutic modality and a valuable research tool. drugdiscoverynews.com Such technologies could be adapted to study the central nervous system effects of benzofuran derivatives in a highly specific manner.

Advancements in Analytical Techniques for Enhanced Sensitivity and Specificity in Research Settings

Robust and sensitive analytical methods are indispensable for all stages of drug discovery and development, from synthetic chemistry to preclinical and clinical studies. For this compound, the development of validated analytical techniques will be crucial for its characterization and quantification in various matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules in complex biological samples. nih.govresearchgate.net A dedicated LC-MS/MS method for this compound would need to be developed and validated according to regulatory guidelines. This would involve optimizing chromatographic conditions to achieve good separation from potential metabolites and endogenous interferences, as well as fine-tuning mass spectrometric parameters for optimal sensitivity and specificity. The use of multiple reaction monitoring (MRM) would provide the necessary selectivity for confident quantification. qub.ac.ukshimadzu.co.kr

High-resolution mass spectrometry (HRMS) can be employed for the structural elucidation of the parent compound and its metabolites. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Infrared (IR) spectroscopy will be essential for the initial structural confirmation and characterization of the synthesized compound. dergi-fytronix.comresearchgate.net

For in vitro studies, particularly those involving cellular targets, advanced imaging techniques could provide valuable insights. The development of fluorescently labeled analogs of this compound could allow for the visualization of its subcellular localization and interaction with its target proteins using confocal microscopy or other high-resolution imaging modalities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.